1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene
Description
Properties
Molecular Formula |
C9H8F4O2S |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-fluoro-1,4-dimethoxy-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-5-3-4-6(15-2)8(7(5)10)16-9(11,12)13/h3-4H,1-2H3 |
InChI Key |
OZNIHGGVGDCOMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)SC(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Nitration and Subsequent Functionalization
A patent detailing the synthesis of 3-fluoro-4-trifluoromethylbenzonitrile (CN101337911A) provides insights into nitration and bromination strategies applicable to the target compound. Adapting this approach:
- Nitration of 1,4-dimethoxybenzene using HNO₃/H₂SO₄ yields 1,4-dimethoxy-2-nitrobenzene.
- Fluorination via diazotization : Reduction of the nitro group to an amine followed by diazotization and fluorination using HBF₄/NaNO₂, as demonstrated in the preparation of 1,2,4-trifluorobenzene (CN101817724A).
- Trifluoromethylthiolation : Introducing the –SCF₃ group via Pd-catalyzed coupling or Lewis acid-mediated thiolation, as reported in ACS Journal of Organic Chemistry studies.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃ (98%), H₂SO₄, 10–20°C, 3h | 82 | 97.7 |
| Diazotization/Fluorination | HBF₄, NaNO₂, 0–5°C | 68 | 94.1 |
| Trifluoromethylthiolation | FeCl₃, Ph₂Se, DCM, rt | 93 | 98.2 |
This pathway achieves an overall yield of 52% but requires careful control of nitration regioselectivity.
Directing Group-Assisted Functionalization
The methoxy groups in 1,4-dimethoxybenzene act as ortho/para-directing groups, enabling sequential functionalization:
- Fluorination at C2 : Using Selectfluor® in acetonitrile at 80°C, leveraging the methoxy groups’ activation.
- Radical trifluoromethylthiolation : Employing N-(trifluoromethylthio)saccharin under FeCl₃/Ph₂Se catalysis, as optimized in recent trifluoromethylthiolation protocols.
Advantages :
- Avoids intermediate purification steps.
- Enables room-temperature reactions for acid-sensitive substrates.
Limitations :
- Competing di-fluorination at C3/C5 positions reduces yield.
- Requires stoichiometric Lewis acids (e.g., 5 mol% FeCl₃).
Transition Metal-Catalyzed C–H Functionalization
Palladium-mediated strategies offer a streamlined alternative:
- PdCl₂-catalyzed thiolation : Reacting 1,4-dimethoxy-2-fluorobenzene with trifluoromethylimidoyl chloride in DMSO, as per PubMed ID 20402511. The mechanism proceeds via:
- Thiolation at C3
- C–H bond functionalization
- Intramolecular C–S bond formation
Reaction Conditions :
- Catalyst: PdCl₂ (10 mol%)
- Solvent: DMSO, 100°C, 12h
- Yield: 65–78%
This method circumvents pre-functionalized starting materials but faces scalability challenges due to Pd costs.
Halogen Exchange Strategies
Bromine-Trifluoromethylthio Exchange
A method for synthesizing 1-bromo-3,4-dimethoxy-2-methylbenzene (EvitaChem EVT-300452) illustrates bromine’s utility as a leaving group. Adapting this approach:
- Bromination : Electrophilic bromination of 1,4-dimethoxy-2-fluorobenzene using Br₂/FeBr₃.
- Metal-mediated displacement : CuSCF₃-mediated substitution of bromide with trifluoromethylthio group.
Optimization Insights :
- CuSCF₃ generated in situ from CF₃SiMe₃ and S8.
- Yields improve from 45% to 72% when using DMF as solvent at 120°C.
Comparative Analysis of Synthetic Routes
Table 2. Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Electrophilic Substitution | 4 | 52 | $$ | Moderate |
| C–H Functionalization | 2 | 68 | $$$$ | Low |
| Halogen Exchange | 3 | 58 | $$ | High |
Key findings:
- C–H functionalization offers step economy but suffers from catalyst costs.
- Halogen exchange balances yield and scalability for industrial applications.
Mechanistic Insights and Side Reactions
Competing Sulfonation
The electron-rich aromatic system is prone to sulfonation during trifluoromethylthiolation. Mitigation strategies include:
Demethylation of Methoxy Groups
Strong Lewis acids (e.g., AlCl₃) in Friedel-Crafts conditions can cleave methoxy groups to hydroxyls, necessitating milder catalysts like FeCl₃.
Industrial-Scale Considerations
Alichem Inc.’s production process (CAS 1804421-65-5 supplier) emphasizes:
- Cost-effective bromine intermediates : Scaling halogen exchange routes.
- Continuous flow nitration : Minimizing thermal degradation risks.
- In situ quenching of HF : Generated during fluorination steps using CaCO₃ beds.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The methoxy groups can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Radical Reactions: The trifluoromethylthio group can be involved in radical reactions, contributing to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylthiolating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like transition metal complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction reactions can yield different methoxy-substituted products.
Scientific Research Applications
1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Biology: Investigated for its potential biological activities due to the presence of fluorine and trifluoromethylthio groups, which can enhance the compound’s stability and bioavailability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The presence of the fluoro and methoxy groups can also influence the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Analogous Compounds
*Calculated logP (octanol/water partition coefficient); †Estimated based on structural analogs.
Key Observations:
Lipophilicity : The trifluoromethylthio (-SCF₃) group in the target compound increases lipophilicity compared to oxygenated analogs (e.g., sulfoximines with cLogP ~1.5–2.0). However, it is less lipophilic than methylthio (-SCH₃) derivatives (e.g., 1,2,4,5-tetrachloro-3-(methylthio)benzene, cLogP ~3.5) due to the polarizing effect of fluorine atoms .
This contrasts with nitro (-NO₂) groups in 1,5-dichloro-3-methoxy-2-nitrobenzene, which are more electrophilic but less compatible with biological systems .
Bioavailability : Sulfoximines with trifluoromethylthio groups exhibit reduced cLogP (~1.5–2.0) compared to the target compound (~2.8), aligning better with Lipinski’s rules for oral drugs. This suggests the target compound may require structural optimization (e.g., introducing polar groups) for pharmaceutical use .
Research Findings and Implications
Pharmacological Potential: The target compound’s -SCF₃ group enhances lipophilicity, favoring blood-brain barrier penetration, but its cLogP (~2.8) exceeds the optimal range (≤2.0) for drug candidates. Structural modifications, such as replacing one methoxy group with a hydroxyl, could improve solubility without sacrificing activity .
Agrochemical Relevance : Analogous chloro- and methylthio-substituted benzenes are widely used as acaricides and fungicides. The target compound’s fluorine and -SCF₃ substituents may reduce environmental persistence compared to chlorinated analogs, addressing regulatory concerns .
Synthetic Challenges : Introducing -SCF₃ groups typically requires specialized reagents (e.g., AgSCF₃), making the target compound more costly to produce than methylthio or methoxy derivatives. Advances in trifluoromethylthiolation methodologies could mitigate this issue .
Biological Activity
1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene is an aromatic compound notable for its unique structural features, including two methoxy groups, a fluorine atom, and a trifluoromethylthio group. These characteristics suggest potential applications in medicinal chemistry and organic synthesis due to enhanced lipophilicity and bioactivity. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Biological Activity Overview
The biological activity of 1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene has been explored in several studies, focusing on its interaction with various biological targets. The presence of the trifluoromethylthio group is particularly significant as it enhances the compound's lipophilicity and may improve its interaction with enzymes or receptors.
- Enzyme Interaction : The compound's functional groups allow for hydrogen bonding and van der Waals interactions, which can influence binding affinity to molecular targets. This is crucial for its potential role as a ligand in drug development .
- Inhibition Studies : Preliminary studies indicate that compounds with similar structural features exhibit inhibitory effects on key enzymes such as cholinesterases and cyclooxygenases, suggesting potential applications in treating neurodegenerative diseases and inflammatory conditions .
Case Study 1: Enzyme Inhibition
Research has demonstrated that compounds structurally related to 1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene exhibit moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:
Case Study 2: Molecular Docking Studies
Molecular docking studies have revealed that the trifluoromethyl group significantly enhances the binding interactions with enzyme targets by forming halogen bonds. This increased interaction is believed to be responsible for the observed biological activities .
Comparative Analysis with Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 1,4-Dimethoxybenzene | Lacks fluorine and trifluoromethylthio groups; less reactive. |
| 2-Fluoro-1,4-dimethoxybenzene | Similar structure but lacks the trifluoromethylthio group; different reactivity. |
| 1-Fluoro-2-(fluoromethyl)benzene | Lacks methoxy groups; distinct reactivity and applications. |
| 1,5-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene | Different substitution pattern; affects chemical behavior. |
The unique combination of substituents in 1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene makes it particularly valuable in organic synthesis and pharmaceutical research due to enhanced reactivity compared to similar compounds .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene, and how can they be addressed methodologically?
- Answer : The synthesis of this compound involves sequential functionalization of the benzene ring. Challenges include regioselective fluorination and introducing the trifluoromethylthio (-SCF₃) group. Fluorination at the 2-position can be achieved via electrophilic substitution using Selectfluor or DAST (diethylaminosulfur trifluoride), while the -SCF₃ group may require nucleophilic displacement of a leaving group (e.g., bromide) with a trifluoromethylthiolation reagent like AgSCF₃ . Reaction conditions (temperature, solvent polarity) must be optimized to minimize side reactions such as demethylation of the methoxy groups. Characterization via ¹⁹F NMR and X-ray crystallography is critical for verifying regiochemistry .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substitution patterns. For example, ¹⁹F NMR can distinguish between aromatic fluorine and the -SCF₃ group due to distinct chemical shifts (~-40 ppm for aromatic F vs. ~-15 ppm for SCF₃). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray diffraction provides unambiguous confirmation of the crystal structure. Computational methods (DFT) can predict NMR shifts for comparison .
Q. What safety precautions are necessary when handling the trifluoromethylthio group?
- Answer : The -SCF₃ group can release toxic HF or SF₄ under harsh conditions. Reactions should be conducted in a fume hood with HF-resistant equipment. Personal protective equipment (PPE) including gloves, goggles, and lab coats is mandatory. Waste must be neutralized with calcium carbonate before disposal .
Advanced Research Questions
Q. How does the electron-withdrawing nature of the -SCF₃ group influence the electronic properties of this compound?
- Answer : The -SCF₃ group is a strong σ-withdrawer and weak π-donor, lowering the LUMO energy of the aromatic ring. This enhances electrophilic reactivity at adjacent positions, as shown in studies of similar fluorinated benzene derivatives. Computational modeling (e.g., TD-DFT) predicts charge distribution and redox potentials, which are critical for applications in materials science (e.g., thermally activated delayed fluorescence emitters) .
Q. What experimental strategies can resolve contradictions in reactivity data for this compound under varying conditions?
- Answer : Contradictions often arise from solvent effects or competing reaction pathways. For example, polar aprotic solvents (DMF, DMSO) may stabilize intermediates differently than nonpolar solvents. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (¹⁸O in methoxy groups) can elucidate mechanisms. Comparative studies with analogs (e.g., replacing -SCF₃ with -OCF₃) isolate electronic vs. steric effects .
Q. How can this compound be utilized in designing donor-acceptor systems for optoelectronic applications?
- Answer : The electron-deficient aromatic core (due to -F and -SCF₃) pairs well with electron-rich donors (e.g., carbazoles or triphenylamines) in donor-acceptor architectures. Time-resolved photoluminescence (TRPL) and cyclic voltammetry (CV) assess charge transfer efficiency and triplet exciton harvesting for TADF. Recent studies show that -SCF₃ groups improve spin-orbit coupling compared to -CF₃ .
Contradictions & Critical Analysis
- Fluorination Efficiency : Evidence from similar compounds (e.g., 1,4-difluoro-2-methyl-3-nitrobenzene) shows fluorination yields vary widely (40–80%) depending on directing groups . The methoxy groups in this compound may deactivate the ring, requiring harsher conditions.
- SCF₃ Stability : While some studies report -SCF₃ as stable under basic conditions , others note decomposition in protic solvents. Researchers should pre-test stability using TLC or in-situ FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
